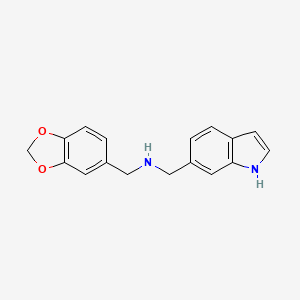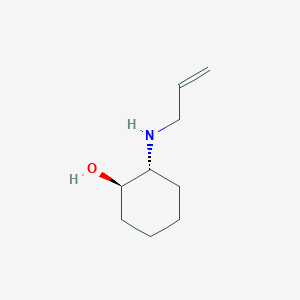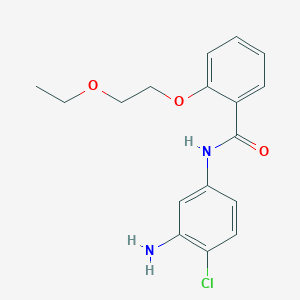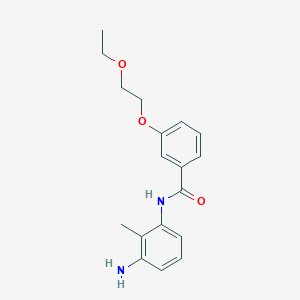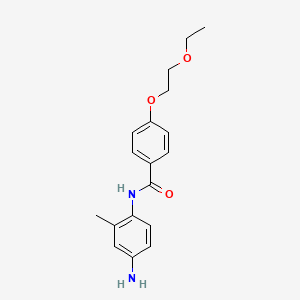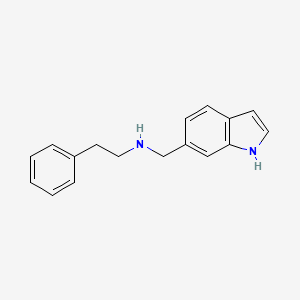
N-(1H-Indol-6-ylmethyl)-N-(2-phenylethyl)amine
Vue d'ensemble
Description
N-(1H-Indol-6-ylmethyl)-N-(2-phenylethyl)amine, also known as N-Methyl-2-phenylethylamine, is a compound found in many plants and animals, including humans. It is a monoamine neurotransmitter, which means that it is a chemical messenger that helps neurons to communicate with each other. It has been studied extensively in the fields of neuroscience and pharmacology due to its potential therapeutic and medical applications.
Mécanisme D'action
N-(1H-Indol-6-ylmethyl)-N-(2-phenylethyl)aminehenylethylamine acts as a monoamine neurotransmitter, which means that it helps neurons to communicate with each other. It binds to monoamine receptors in the brain, which leads to the release of other neurotransmitters, such as dopamine and serotonin. This can lead to an increase in mood, energy, and focus.
Biochemical and Physiological Effects
N-(1H-Indol-6-ylmethyl)-N-(2-phenylethyl)aminehenylethylamine has been shown to have a number of biochemical and physiological effects. It has been shown to increase dopamine and serotonin levels in the brain, which can lead to improved mood, energy, and focus. It has also been shown to increase norepinephrine levels, which can lead to increased alertness and energy.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1H-Indol-6-ylmethyl)-N-(2-phenylethyl)aminehenylethylamine has a number of advantages and limitations for laboratory experiments. One of the main advantages is that it is relatively easy to synthesize, which makes it ideal for laboratory experiments. It also has a relatively low toxicity, which makes it safe to use in laboratory settings. However, one of the main limitations is that it has a short half-life, which can make it difficult to study the effects of long-term exposure.
Orientations Futures
The potential applications of N-(1H-Indol-6-ylmethyl)-N-(2-phenylethyl)aminehenylethylamine are vast and there are many possible future directions for research. One potential direction is to further explore the effects of N-(1H-Indol-6-ylmethyl)-N-(2-phenylethyl)aminehenylethylamine on the brain and nervous system. Additionally, further research could be conducted to explore the therapeutic potential of N-(1H-Indol-6-ylmethyl)-N-(2-phenylethyl)aminehenylethylamine for the treatment of depression and other mental health disorders. Further research could also be conducted to explore the use of N-(1H-Indol-6-ylmethyl)-N-(2-phenylethyl)aminehenylethylamine as a performance enhancing drug. Finally, further research could be conducted to explore the potential toxic effects of long-term exposure to N-(1H-Indol-6-ylmethyl)-N-(2-phenylethyl)aminehenylethylamine.
Applications De Recherche Scientifique
N-(1H-Indol-6-ylmethyl)-N-(2-phenylethyl)aminehenylethylamine has been studied extensively in the fields of neuroscience and pharmacology. It has been used to study the effects of monoamine neurotransmitters on the brain and nervous system. It has also been studied as a potential therapeutic agent for the treatment of depression and other mental health disorders.
Propriétés
IUPAC Name |
N-(1H-indol-6-ylmethyl)-2-phenylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2/c1-2-4-14(5-3-1)8-10-18-13-15-6-7-16-9-11-19-17(16)12-15/h1-7,9,11-12,18-19H,8,10,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKUUFEZQKGWYJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNCC2=CC3=C(C=C2)C=CN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-Indol-6-ylmethyl)-N-(2-phenylethyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



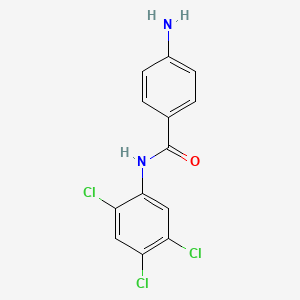

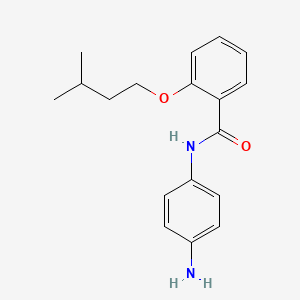

![N1-[4-(Diethylamino)benzyl]-1,3-propanediamine](/img/structure/B1385141.png)
